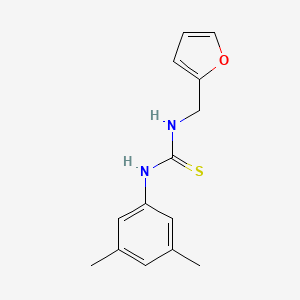
N-(4-bromophenyl)quinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom in the phenyl ring and an amine group attached to the quinoline core makes this compound a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)quinolin-2-amine typically involves the reaction of 4-bromoaniline with 2-chloroquinoline under specific conditions. One common method is the Ullmann-type coupling reaction, where the nucleophilic substitution of the chlorine atom in 2-chloroquinoline by the amine group of 4-bromoaniline occurs in the presence of a copper catalyst . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Ullmann-type coupling reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenylquinoline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and malaria.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)quinolin-2-amine involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to inhibit the Bcl-2 protein, which plays a crucial role in resisting programmed cell death (apoptosis) . By binding to the Bcl-2 protein, this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
Quinolin-4-yl-N-aryl-oxadiazol-2-amines: Exhibits sub-micromolar anti-proliferative activity in cancer cell lines.
Uniqueness
N-(4-bromophenyl)quinolin-2-amine is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and biological activity. The combination of the quinoline core and the bromophenyl group provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
N-(4-bromophenyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)18-15/h1-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIVLGOHRPHVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)


![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
![N-(2-HYDROXYPHENYL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA](/img/structure/B5808758.png)


![5-[(4-METHYLPHENYL)SULFANYL]-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B5808789.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide](/img/structure/B5808805.png)
![[2-bromo-6-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate](/img/structure/B5808810.png)

